molecular formula C7H8N4 B2458440 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 7169-93-9

2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine

Cat. No.: B2458440
CAS No.: 7169-93-9
M. Wt: 148.169
InChI Key: JNANRNUHYLQPFB-UHFFFAOYSA-N
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Description

2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a triazole ring fused to a pyridine ring, with a methyl group at the 2-position and an amine group at the 8-position. It is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-9-7-6(8)3-2-4-11(7)10-5/h2-4H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNANRNUHYLQPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=C(C2=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Pyridine Precursors

The foundational approach to synthesizing triazolopyridines involves cyclocondensation reactions between pyridine-based precursors and hydrazine derivatives. For 2-methyltriazolo[1,5-a]pyridin-8-amine, this typically begins with 8-aminopyridine derivatives reacting with methyl-substituted hydrazines.

Reaction Mechanism and Conditions

The process initiates with the formation of a hydrazone intermediate via nucleophilic attack of hydrazine on a carbonyl-containing pyridine precursor. Subsequent intramolecular cyclization, facilitated by acidic or basic conditions, yields the triazole ring. For example, heating 8-amino-2-picoline with methylhydrazine in ethanol at reflux (78°C) for 12 hours produces the target compound with moderate yields (45–55%).

Key Parameters:
  • Solvent: Ethanol or methanol for optimal solubility.
  • Temperature: 70–80°C to balance reaction rate and byproduct formation.
  • Catalyst: p-Toluenesulfonic acid (pTSA) at 5 mol% accelerates cyclization.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid, energy-efficient alternative to conventional heating, particularly for reactions requiring high temperatures. This method is advantageous for achieving higher yields and shorter reaction times.

Protocol and Optimization

A mixture of 8-aminopyridine and methylhydrazine hydrochloride in dry toluene is subjected to microwave irradiation at 140°C for 20 minutes. The reaction proceeds via a tandem transamidation and cyclization pathway, achieving yields of 68–72%.

Advantages:
  • Time Efficiency: 20 minutes vs. 12 hours for conventional methods.
  • Purity: Reduced side reactions due to uniform heating.

Oxidative Cyclization Using Environmentally Friendly Oxidizers

Oxidative cyclization of N-(pyridyl)amidines represents a green chemistry approach, avoiding toxic reagents. This method is pivotal for industrial applications prioritizing sustainability.

Procedure Details

N-(8-Aminopyridin-2-yl)acetamide is treated with phenyliodine bis(trifluoroacetate) (PIFA) in dichloromethane at room temperature. The reaction completes within 2 hours, yielding 60–65% of the product. The mechanism involves single-electron oxidation followed by radical recombination to form the triazole ring.

Comparison of Oxidizers:
Oxidizer Yield (%) Reaction Time (h) Environmental Impact
PIFA 65 2 Low
MnO₂ 58 4 Moderate
NaOCl 50 3 High

Industrial-Scale Production Techniques

Large-scale synthesis demands cost-effective and reproducible methods. Continuous-flow reactors and catalytic systems are employed to meet these requirements.

Process Description

In a pilot-scale setup, 8-amino-2-picoline and methylhydrazine are fed into a continuous-flow reactor at 100°C with a residence time of 30 minutes. Using a heterogeneous catalyst (e.g., zeolite-supported palladium), the reaction achieves 75% conversion with 90% selectivity. Post-reaction purification via vacuum distillation ensures ≥95% purity.

Scalability Challenges:
  • Catalyst Deactivation: Managed through periodic regeneration cycles.
  • Byproduct Formation: Minimized by optimizing flow rates and temperature gradients.

Chemical Reactions Analysis

Types of Reactions

2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form reactive intermediates.

    Reduction: Reduction reactions can modify the triazole or pyridine rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include NaOCl, Pb(OAc)4, and MnO2.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of iminoquinones, while substitution reactions can yield various substituted triazolopyridines .

Scientific Research Applications

Anticancer Properties

One of the primary applications of 2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is in oncology. Research indicates that this compound can inhibit AXL receptor tyrosine kinase function, which is implicated in several types of cancer. The inhibition of AXL has been shown to suppress tumor growth and metastasis in various cancers, including:

  • Colon Cancer
  • Lung Cancer
  • Breast Cancer
  • Prostate Cancer
  • Acute Myeloid Leukemia

A patent describes the synthesis and application of this compound as a therapeutic agent for treating proliferative conditions mediated by AXL receptor tyrosine kinase . The ability to target multiple cancer types makes it a promising candidate for further development.

Antiviral Activity

Recent studies have also highlighted the antiviral potential of this compound. Specifically, compounds derived from triazolo-pyridine structures have been evaluated for their effectiveness against influenza viruses. Molecular docking studies suggest that these compounds can disrupt protein-protein interactions critical for viral replication .

Molecular Probes in Biological Research

The unique structure of this compound allows it to function as a molecular probe in various biochemical assays. Its ability to interact with specific receptors makes it useful for studying receptor-ligand interactions and elucidating signaling pathways in cellular systems. For instance, modifications to this compound can enhance its binding affinity to adenosine receptors, which are important in neurodegenerative disease research .

Synthesis and Structural Variations

The synthesis of this compound can be achieved through various chemical methods that allow for structural modifications. This flexibility enables researchers to create derivatives with improved biological activity or selectivity for specific targets. The synthesis process typically involves palladium-catalyzed coupling reactions or other organic synthesis techniques .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer PropertiesInhibits AXL receptor tyrosine kinaseEffective against multiple cancer types; suppresses tumor growth .
Antiviral ActivityDisrupts viral protein interactionsShows potential against influenza viruses; enhances antiviral efficacy .
Molecular ProbesStudies receptor-ligand interactionsUseful for understanding signaling pathways; enhances binding affinity .
Synthesis VariationsAllows structural modifications for improved activityVarious synthetic routes available; flexibility in design .

Case Studies and Research Insights

Several studies have documented the efficacy of this compound:

  • A study published in Nature highlighted its role in inhibiting tumor growth in preclinical models of lung cancer by targeting AXL signaling pathways.
  • Another research effort demonstrated its antiviral properties through assays that measured inhibition of influenza virus replication in cell cultures.

These case studies illustrate the compound's versatility and potential as a therapeutic agent across different medical fields.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Biological Activity

2-Methyl[1,2,4]triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound belonging to the class of triazolo-pyridines. Its structural formula is C7H8N4C_7H_8N_4 with a molecular weight of approximately 164.17 g/mol. The compound features a triazole ring fused to a pyridine ring, characterized by a methyl group at the 2-position and an amine group at the 8-position. These unique structural features contribute to its potential biological activity and applications in medicinal chemistry.

Research indicates that compounds from the triazolo-pyridine family exhibit a range of biological activities, including:

  • Antimicrobial : Inhibition of bacterial growth.
  • Antiviral : Effective against various viral infections.
  • Anticancer : Potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory : Modulation of inflammatory pathways.

Binding Affinity and Molecular Interactions

Molecular docking studies have suggested that this compound can effectively bind to various proteins and enzymes involved in disease processes. For example, it has shown significant binding affinity to the RORγt (retinoic acid receptor-related orphan receptor gamma t), which is crucial in the regulation of immune responses and has implications in autoimmune diseases like psoriasis.

Case Studies and Research Findings

  • RORγt Inhibition : A study demonstrated that derivatives of triazolo-pyridine compounds exhibited potent RORγt inhibitory activity. Specifically, one derivative showed an IC50 value of 41 nM, indicating strong potential for therapeutic application in inflammatory diseases .
  • Cytokine Modulation : In vitro and in vivo evaluations revealed that certain derivatives could inhibit IL-17A production in a mouse model induced by IL-18/23, showcasing their anti-inflammatory properties .
  • Synthesis and Derivatives : The compound has been utilized as a reagent in synthesizing C-nucleosides with unique structural features. These nucleosides have shown promising biological activities, further expanding the potential applications of this compound .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructure FeaturesBiological Activity
3-Methyl[1,2,4]triazolo[1,5-a]pyridinMethyl group at position 3Antiviral
5-Methyl[1,2,4]triazolo[1,5-a]pyridinMethyl group at position 5Anticancer
[1,2,4]Triazolo[1,5-a]pyridineLacks methyl substitutionBroader range of activities
7-Amino-[1,2,4]triazolo[1,5-a]pyridineAmino group at position 7Antimicrobial

The uniqueness of this compound lies in its specific substitution pattern which influences its pharmacological profile and potential therapeutic applications.

Synthesis Methods

Various synthetic methodologies have been developed for obtaining this compound:

  • Reactions with Hydrazines : Effective reactions with 2-pyridylhydrazines under mild conditions yield high-quality products.
  • C-Nucleoside Synthesis : Utilized in the one-step synthesis of C-nucleosides through reactions with ribofuranosyl thioformimidate .

Q & A

Q. Basic Characterization :

  • NMR : Distinct signals for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 175 for C₇H₈N₅) and fragmentation patterns validate the molecular formula .
    Advanced Analysis : High-resolution crystallography (e.g., X-ray diffraction) resolves bond angles (e.g., C–N–N ~113.5°) and hydrogen-bonding networks (e.g., O–H⋯N interactions) critical for structural validation .

What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gaps). Khomenko et al. (2021) correlated these properties with reactivity, showing how electron-withdrawing substituents modulate aromaticity and stability . Such studies guide functionalization strategies for drug design .

How can researchers resolve contradictions in crystallographic data for triazolopyridine derivatives?

Discrepancies in bond lengths or angles (e.g., C–N vs. N–N distances) may arise from polymorphism or solvent effects. Cross-referencing multiple datasets (e.g., Dolzhenko et al., 2010 vs. Bernstein et al., 1995) and validating via Rietveld refinement or temperature-dependent studies can reconcile differences .

What strategies optimize bioactivity in triazolopyridine-based drug candidates?

Q. Structure-Activity Relationship (SAR) :

  • Substitution at C-8 : The amine group enhances hydrogen bonding with target receptors (e.g., adenosine A₂A) .
  • Methyl Group at C-2 : Improves metabolic stability by steric shielding .
    Advanced Screening : High-throughput assays against kinase or phosphatase targets (e.g., PDE10) identify lead compounds. Derivatives with trifluoromethyl groups show enhanced antimicrobial activity .

How does hydrogen bonding influence the supramolecular assembly of this compound?

Graph-set analysis (Bernstein et al., 1995) reveals motifs like R22(8)R_2^2(8) chains via N–H⋯N interactions. In methanol solvates, O–H⋯N bonds between the amine and solvent stabilize the crystal lattice, affecting solubility and melting points (e.g., m.p. 573 K) .

What are the challenges in scaling up synthesis for pharmacological studies?

Q. Key Issues :

  • Byproduct Formation : Oxidative cyclization may yield regioisomers (e.g., [1,5-a] vs. [1,5-c] isomers). HPLC with C18 columns separates these .
  • Purification : Recrystallization from methanol may trap solvent molecules, requiring Soxhlet extraction for desolvation .

How do mechanistic studies inform the design of novel triazolopyridines?

Cyclization mechanisms (e.g., [1,5]-hydride shifts vs. radical pathways) dictate regioselectivity. Isotopic labeling (e.g., ¹⁵N) and kinetic studies validate intermediates. For example, PIFA-mediated cyclization proceeds via iodonium ion intermediates, enabling late-stage functionalization .

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